molecular formula C4H7NOS B118101 (R)-4-Mercapto-2-pyrrolidone CAS No. 157429-42-0

(R)-4-Mercapto-2-pyrrolidone

Cat. No. B118101
M. Wt: 117.17 g/mol
InChI Key: RADPGJBZLCMARV-GSVOUGTGSA-N
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Description

-(R)-4-Mercapto-2-pyrrolidone, also known as 4-MP, is an organic compound commonly used as a reagent in the synthesis of amino acids, peptides, and other organic molecules. It is a colorless, water-soluble, and highly reactive compound with a distinctive odor. 4-MP is also used as a reducing agent and a catalyst in many chemical reactions, and has a wide range of applications in the fields of medicine, biochemistry, and pharmaceuticals.

Scientific Research Applications

Polymerization and Drug Release Modulation

The compound has been explored for its role in the synthesis of carboxyl-containing telechelics of N-vinyl-2-pyrrolidone, which can modulate the release of drugs such as doxorubicin from aqueous solutions, suggesting potential applications in pharmacological fields. Specifically, sulfanylethanoic and 3-sulfanylpropanoic acids, related to (R)-4-mercapto-2-pyrrolidone, have been found effective in regulating molecular weight and accelerating radical polymerization of N-vinyl-2-pyrrolidone, indicating its utility in the creation of drug delivery systems with controlled release properties (A. Kuskov et al., 2021).

Corrosion Inhibition

Derivatives of pyrrolidone, including those related to (R)-4-mercapto-2-pyrrolidone, have been synthesized and evaluated for their effectiveness as corrosion inhibitors for steel in acidic environments. This application highlights the chemical's potential in protecting industrial materials from corrosion, contributing to longer material lifespan and reduced maintenance costs (M. Bouklah et al., 2006).

Surface Enhancement for Raman Spectroscopy

The compound has also found application in the fabrication of Au nanostructures on polyaniline surfaces for surface-enhanced Raman spectroscopy (SERS). This technique, used for trace detection of chemical and biological analytes, benefits from the unique properties of pyrrolidone derivatives to create highly sensitive SERS-active substrates. This application is instrumental in analytical chemistry for detecting low concentrations of substances (Siwei Li et al., 2013).

Antimicrobial Activities

Some derivatives of 2-mercapto-4-(pyrrolidin-1-yl)pyridine, a compound structurally related to (R)-4-mercapto-2-pyrrolidone, have demonstrated significant antimicrobial and antituberculosis activities. This suggests potential applications in developing new antimicrobial agents to combat infectious diseases (A. Miszke et al., 2008).

Controlled Drug Release and Adhesion Properties

Research on polymers based on (R)-4-mercapto-2-pyrrolidone and its derivatives has led to the development of hydrogels with controlled drug release properties. These studies focus on utilizing the compound's inherent characteristics to create bioengineering and pharmaceutical applications that require precise control over drug release rates and adhesion to target tissues (Nafisa Gull et al., 2020).

properties

IUPAC Name

(4R)-4-sulfanylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NOS/c6-4-1-3(7)2-5-4/h3,7H,1-2H2,(H,5,6)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADPGJBZLCMARV-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CNC1=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440612
Record name (4R)-4-Sulfanylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Mercapto-2-pyrrolidone

CAS RN

157429-42-0
Record name 4-Mercapto-2-pyrrolidinone, (4R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157429420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4R)-4-Sulfanylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-MERCAPTO-2-PYRROLIDINONE, (4R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2RS44I3DB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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